molecular formula C6H15BrN2O2 B3121105 Poly-D-lysine hydrobromide CAS No. 27964-99-4

Poly-D-lysine hydrobromide

Cat. No.: B3121105
CAS No.: 27964-99-4
M. Wt: 227.10 g/mol
InChI Key: MEXAGTSTSPYCEP-NUBCRITNSA-N
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Mechanism of Action

Target of Action

D-Lysine, homopolymer, hydrobromide, also known as Poly-D-lysine hydrobromide (PDLHB), is a water-soluble, positively charged polyamino acid . Its primary target is the cell surface, specifically the negatively charged proteins and molecules on the cell membrane .

Mode of Action

PDLHB promotes cell adhesion to surfaces by enhancing electrostatic interaction between its positive charge and the negatively charged ions of the cell membrane . This interaction allows PDLHB to attract and anchor cells to surfaces .

Biochemical Pathways

The biochemical pathways affected by PDLHB primarily involve cell adhesion. By binding with negatively charged proteins and molecules on cell surfaces, PDLHB facilitates robust cell adhesion to surfaces . This is especially valuable in cell culture, microscopy, and neuroscience research .

Pharmacokinetics

It is known to be water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of PDLHB’s action is the promotion of cell adhesion to surfaces . This proves essential for ensuring reliable cell adhesion, especially for challenging cell types like primary cells and specific cancer cells .

Action Environment

The action of PDLHB can be influenced by environmental factors. For instance, its solubility in water allows it to be in a crystalline form . Additionally, the hydrobromide component of PDLHB may interfere with hydrogen bonding between amino and either the carboxyl groups or N or O containing moieties . These factors can influence PDLHB’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Poly-D-lysine hydrobromide is synthesized through the polymerization of D-lysine monomers. The process involves the use of hydrobromic acid to form the hydrobromide salt, which enhances the solubility of the polymer in water . The polymerization reaction is typically carried out under controlled conditions to achieve the desired molecular weight range.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where D-lysine monomers are polymerized in the presence of hydrobromic acid. The resulting polymer is then purified and lyophilized to obtain a stable, water-soluble product .

Chemical Reactions Analysis

Types of Reactions: Poly-D-lysine hydrobromide primarily undergoes electrostatic interactions rather than traditional chemical reactions such as oxidation, reduction, or substitution. The positively charged polymer interacts with negatively charged ions on cell membranes and other surfaces .

Common Reagents and Conditions: The primary reagent involved in the synthesis of this compound is hydrobromic acid. The polymerization reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired polymer .

Major Products Formed: The major product formed from the polymerization of D-lysine in the presence of hydrobromic acid is this compound, a water-soluble polymer with a molecular weight range of 30,000 to 70,000 Daltons .

Comparison with Similar Compounds

    Poly-L-lysine: Similar to poly-D-lysine, but composed of L-lysine residues.

    Poly-DL-lysine: A racemic mixture of D-lysine and L-lysine residues.

Uniqueness: Poly-D-lysine hydrobromide is unique in its resistance to enzymatic degradation by cells that digest poly-L-lysine. This makes it particularly useful in applications where long-term cell adhesion is required .

Properties

IUPAC Name

(2R)-2,6-diaminohexanoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.BrH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXAGTSTSPYCEP-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@H](C(=O)O)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27964-99-4
Details Compound: Poly-D-lysine hydrobromide
Record name Poly-D-lysine hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27964-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Poly-D-lysine hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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